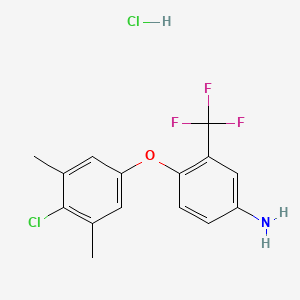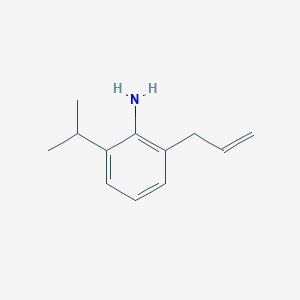
2-Allyl-6-isopropylaniline
説明
“2-Allyl-6-isopropylaniline” is a chemical compound that could be used in scientific research . Its unique properties make it valuable for developing new drugs, understanding organic reactions, and exploring material science.
Synthesis Analysis
The synthesis of anilines, which “2-Allyl-6-isopropylaniline” is a type of, can involve various methods such as direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods . Allylic alcohols can also be synthesized by Ni-catalyzed direct and selective coupling of alkynes and methanol .
科学的研究の応用
1. Allyl–Allyl Cross-Coupling in Natural Product Synthesis
- Application Summary: The allyl–allyl cross-coupling reaction is a significant synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes and are significant building blocks in chemical synthesis . This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .
- Methods of Application: The transition metal-catalyzed cross-coupling generates synthetically important 1,5-dienes from an allylic nucleophile and allylic electrophile. Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .
- Results or Outcomes: Major developments have been observed over the past decade in the allyl–allyl cross-coupling strategy, and the application of a new tool for regio-and enantioselective C–C bond formation to form the 1,5-diene has revolutionized synthetic chemistry .
2. Polymers with Allyl Functionality in Biomedicine
- Application Summary: Allyl-terminated polymers, characterized by the presence of a double bond, are a unique class of polymers. These polymers allow the insertion of a broad diversity of architectures and functionalities via different chemical reactions .
- Methods of Application: Various synthesis methodologies are utilized for generating allyl-terminated polymers, macromonomers, and polymer precursors, as well as their post-synthesis modifications .
3. Selective Monoallylation of Anilines
- Application Summary: The monoallylation of aniline to give N-allyl aniline is a fundamental transformation process that results in various kinds of valuable building block allyl compounds, which can be used in the production of pharmaceuticals and electronic materials .
- Methods of Application: The employment of allyl alcohol as an allyl source can follow the sustainability due to the formation of only water as a coproduct through dehydrative monoallylation . A 10 wt% WO3/ZrO2 catalyzed monoallylation process of aniline to give N-allyl anilines in good yields with excellent selectivity .
- Results or Outcomes: This enables the continuous selective flow syntheses of N-allyl aniline with 97–99% selectivity . The inhibition of the over allylation of the N-allyl anilines is explained by the unwilling contact of the N-allyl aniline with the active sites of WO3/ZrO2 due to the steric hindrance .
4. Electrophilic Substitution of Unsaturated Silanes
- Application Summary: Electrophilic substitution of unsaturated silanes involves attack of an electrophile on an allyl- or vinylsilane . An allyl or vinyl group is incorporated at the electrophilic center after loss of the silyl group .
- Methods of Application: This process involves the use of an electrophile to attack an allyl- or vinylsilane .
- Results or Outcomes: This process results in the incorporation of an allyl or vinyl group at the electrophilic center after loss of the silyl group .
5. Allyl–Allyl Cross-Coupling in Natural Product Synthesis
- Application Summary: The allyl–allyl cross-coupling reaction is a significant synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes, and are significant building blocks in chemical synthesis . This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .
- Methods of Application: The transition metal-catalyzed cross-coupling generates synthetically important 1,5-dienes from an allylic nucleophile and allylic electrophile. Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .
- Results or Outcomes: Major developments have been observed over the past decade in the allyl–allyl cross-coupling strategy, and the application of a new tool for regio-and enantioselective C–C bond formation to form the 1,5-diene has revolutionized synthetic chemistry .
6. Electrophilic Substitution of Unsaturated Silanes
- Application Summary: Electrophilic substitution of unsaturated silanes involves attack of an electrophile on an allyl- or vinylsilane . An allyl or vinyl group is incorporated at the electrophilic center after loss of the silyl group .
- Methods of Application: This process involves the use of an electrophile to attack an allyl- or vinylsilane .
- Results or Outcomes: This process results in the incorporation of an allyl or vinyl group at the electrophilic center after loss of the silyl group .
特性
IUPAC Name |
2-propan-2-yl-6-prop-2-enylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h4-5,7-9H,1,6,13H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXQOYPXPMCMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1N)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40667499 | |
| Record name | 2-(Propan-2-yl)-6-(prop-2-en-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40667499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-6-isopropylaniline | |
CAS RN |
368891-62-7 | |
| Record name | 2-(1-Methylethyl)-6-(2-propen-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368891-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Propan-2-yl)-6-(prop-2-en-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40667499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



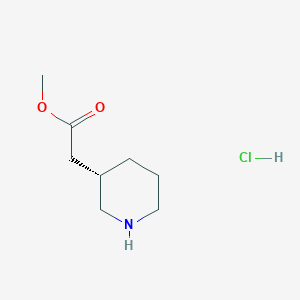
![2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B1419479.png)
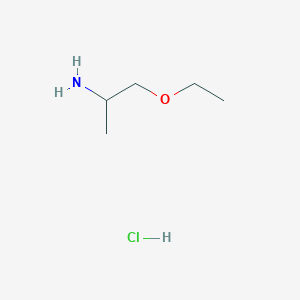
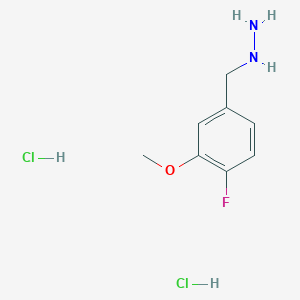
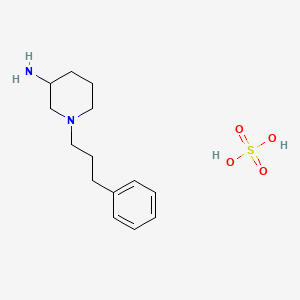
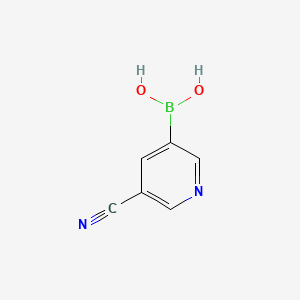
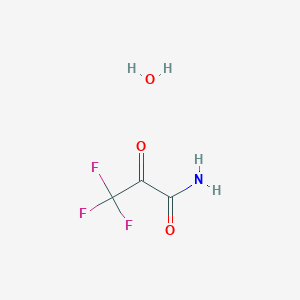
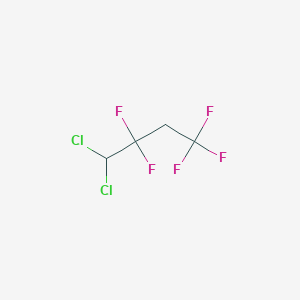
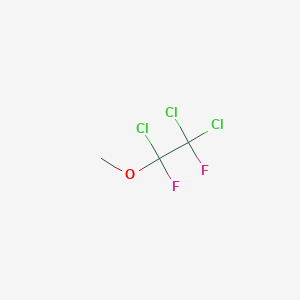
![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)
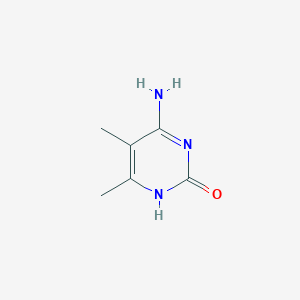
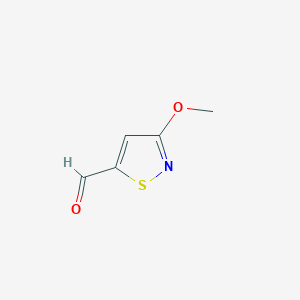
![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B1419498.png)
